4-Phenylpiperazine-1-carboximidamide sulfate
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Overview
Description
4-Phenylpiperazine-1-carboximidamide sulfate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 324.4 g/mol.
Preparation Methods
The synthesis of 4-Phenylpiperazine-1-carboximidamide sulfate can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization reaction yields the desired compound . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
4-Phenylpiperazine-1-carboximidamide sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
4-Phenylpiperazine-1-carboximidamide sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Biology: The compound is utilized in biochemical assays and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-Phenylpiperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. This modulation can result in various physiological effects, depending on the target receptors and the context of their activation .
Comparison with Similar Compounds
4-Phenylpiperazine-1-carboximidamide sulfate can be compared with other similar compounds, such as:
4-Phenylpiperazine: A simpler analog that lacks the carboximidamide group.
1-Phenylpiperazine: Another analog with a different substitution pattern on the piperazine ring.
4-(2-Phenylethyl)piperazine: A compound with an extended phenyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-phenylpiperazine-1-carboximidamide;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.H2O4S/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10;1-5(2,3)4/h1-5H,6-9H2,(H3,12,13);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCIQNNYHIYRAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=N)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326210 |
Source
|
Record name | 4-phenylpiperazine-1-carboximidamide; sulfuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24360-08-5 |
Source
|
Record name | NSC525338 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-phenylpiperazine-1-carboximidamide; sulfuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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